

# Cyclosporin A-Derivative 1 Free Base: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Cyclosporin A-Derivative 1 Free base

Cat. No.: B612690

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Disclaimer: **Cyclosporin A-Derivative 1 Free base** is a non-immunosuppressive, linear peptide intermediate derived from the ring-opening of Cyclosporin A (CsA). Specific biological activity and quantitative data for this derivative are not extensively available in the public domain. This guide will focus on the well-characterized parent compound, Cyclosporin A (CsA), as a reference research tool. The linear, non-immunosuppressive nature of the derivative suggests its biological activities may differ significantly from those of the cyclic parent compound.

## Introduction

Cyclosporin A (CsA) is a potent cyclic undecapeptide isolated from the fungus *Tolypocladium inflatum*. It is a cornerstone immunosuppressive drug widely used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases.<sup>[1]</sup> In the context of research, CsA and its analogs serve as invaluable tools to investigate cellular signaling pathways, particularly those involved in the immune response and viral replication. **Cyclosporin A-Derivative 1 Free base** is a crystalline intermediate of CsA, and while its direct biological functions are not well-documented, understanding the properties of CsA provides a critical foundation for its potential applications or further chemical modifications.<sup>[2][3]</sup>

## Physicochemical Properties

Property	Value	Reference
Chemical Name	methyl 2-[[[(2S)-2-[[[E, 2S, 3R, 4R)-3-acetyloxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2R)-2-[[[(2S)-2-[[[(2S)-4-methyl-2-[methyl-[(2S)-3-methyl-2-[[[(2S)-4-methyl-2-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]butanoyl]amino]oct-6-enoyl]amino]butanoyl]-methylamino]acetate	[2]
CAS Number	286852-20-8	[2]
Molecular Formula	C65H117N11O14	[2]
Molecular Weight	1276.69 g/mol	[2]
Purity	>98% (HPLC)	[4]
Solubility	DMSO: 100 mg/mL (78.33 mM)	[4]
Storage	Store at -20°C	[1]

## Mechanism of Action of Cyclosporin A

The primary mechanism of action for Cyclosporin A's immunosuppressive effects involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5]

Calcineurin-NFAT Signaling Pathway:

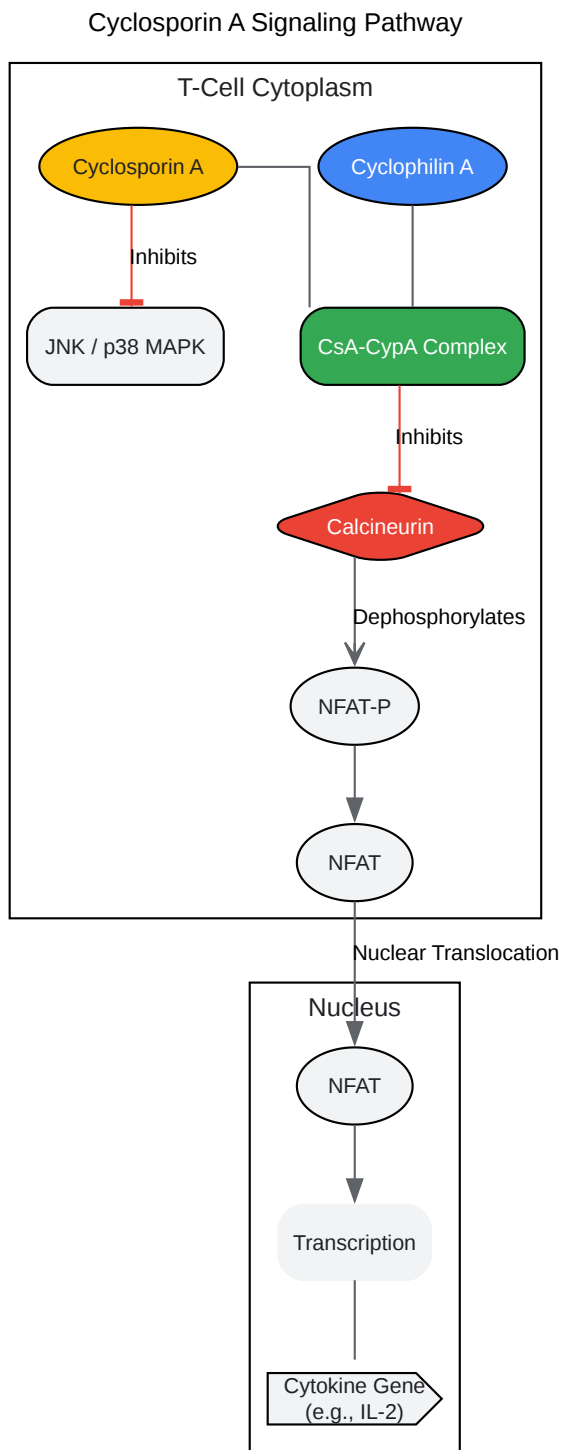
- **Binding to Cyclophilin:** In the cytoplasm of T-lymphocytes, CsA binds to its intracellular receptor, cyclophilin A (CypA).[6]
- **Inhibition of Calcineurin:** The CsA-CypA complex then binds to calcineurin, sterically blocking its phosphatase activity.[6]
- **Prevention of NFAT Activation:** This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7]
- **Suppression of Cytokine Gene Transcription:** As phosphorylated NFAT cannot translocate to the nucleus, the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), is suppressed.[7][8]

By inhibiting IL-2 production, CsA effectively dampens the activation and proliferation of T-cells, a critical step in the immune response.[1]

#### Other Signaling Pathways:

Beyond the calcineurin-NFAT pathway, CsA has been shown to modulate other signaling cascades:

- **JNK and p38 MAPK Pathways:** CsA can block the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are also involved in T-cell activation.[4]
- **Mitochondrial Permeability Transition Pore (mPTP):** CsA can inhibit the opening of the mPTP by binding to cyclophilin D.[3]



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Caption: Cyclosporin A's mechanism of action in T-cells.

## Quantitative Data for Cyclosporin A

The following tables summarize key quantitative data for the biological activities of Cyclosporin A.

Table 1: Immunosuppressive Activity

Target	Assay	Cell Type/System	IC50	Reference
Calcineurin	Cell-free phosphatase assay	Purified bovine brain calcineurin	7 nM	<a href="#">[5]</a>
Calcineurin	In vitro inhibition	Murine Peripheral Blood Lymphocytes (PBL)	7.5 ng/mL	<a href="#">[9]</a>
Calcineurin	In vitro inhibition	Murine Spleen Cells (SCS)	24.4 ng/mL	<a href="#">[9]</a>
T-cell response	Ex vivo cytokine induction	Spleen cells from CsA-treated mice	>300 µg/L	<a href="#">[10]</a>
T-cell response	In vivo IFN-γ induction	Allogeneic response in mice	517 - 886 µg/L	<a href="#">[10]</a>

Table 2: Antiviral Activity

Virus	Assay	Cell Line	EC50	Reference
Influenza A/WSN/33 (H1N1)	Plaque reduction assay	MDCK cells	2.08 µM	<a href="#">[11]</a>
SARS-CoV-2	In vitro infection	Vero E6 cells	3.5 µM	<a href="#">[12]</a>
Coronaviruses (general)	In vitro studies	Various cell lines	Low micromolar range	<a href="#">[13]</a>

## Experimental Protocols

Detailed methodologies for key experiments involving Cyclosporin A are provided below. These protocols can be adapted for the characterization of "**Cyclosporin A-Derivative 1 Free base**."

### In Vitro Calcineurin Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphatase activity of calcineurin.

Materials:

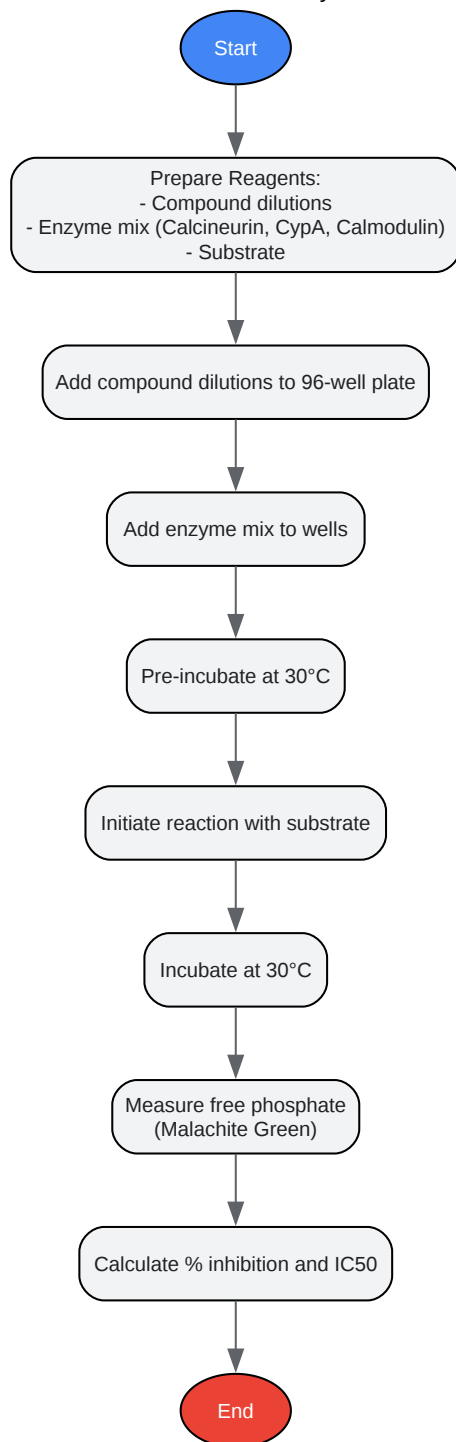
- Recombinant human Calcineurin
- Recombinant human Cyclophilin A
- Calmodulin
- Serine/Threonine Phosphatase substrate (e.g., RII phosphopeptide)
- Assay Buffer (e.g., 20 mM Tris, 10 mM MgCl<sub>2</sub>, 0.1 mM CaCl<sub>2</sub>, 1 mg/mL BSA, pH 7.5)
- Cyclosporin A (positive control)
- Test compound (**Cyclosporin A-Derivative 1 Free base**)
- Malachite Green Phosphate Detection Kit
- 96-well microplate

Procedure:

- Prepare Reagents:
  - Prepare a stock solution of Cyclosporin A and the test compound in DMSO.
  - Prepare serial dilutions of the compounds in Assay Buffer.
  - Prepare a solution of Calcineurin, Cyclophilin A, and Calmodulin in Assay Buffer.

- Prepare the substrate solution in Assay Buffer.
- Assay Reaction:
  - To each well of a 96-well plate, add the diluted compound or vehicle control.
  - Add the Calcineurin/Cyclophilin A/Calmodulin mixture to each well.
  - Incubate at 30°C for 10-15 minutes to allow for compound binding.
  - Initiate the reaction by adding the substrate to each well.
  - Incubate at 30°C for a defined period (e.g., 30 minutes).
- Detection:
  - Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent according to the manufacturer's instructions.
  - Read the absorbance at the appropriate wavelength (e.g., 620 nm).
- Data Analysis:
  - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  - Determine the IC<sub>50</sub> value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

## Calcineurin Inhibition Assay Workflow

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